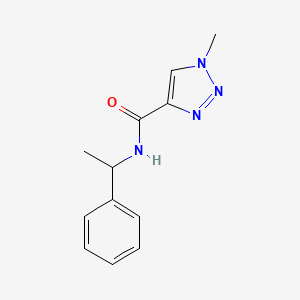

1-Cyclohexyl-3-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclohexyl-3-methylbenzene is an organic compound with the molecular formula C13H18 . Its molar mass is 174.287 . It is also known by the name benzene, 1-cyclohexyl-3-methyl .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a methyl group (CH3) and a cyclohexyl group (C6H11) attached to it . The IUPAC Standard InChI for this compound is InChI=1S/C13H18/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 .Physical And Chemical Properties Analysis

This compound has a normal boiling temperature and critical temperature in the liquid and gas states . It also has a specific density and enthalpy of vaporization or sublimation as a function of temperature . More specific values for these properties were not found in the sources.Wissenschaftliche Forschungsanwendungen

Steric Acceleration in Cycloaddition Reactions

Research by Orlek et al. (1993) explores the use of conformational constraints in 1-allyloxy-2-(substituted)methylbenzenes to accelerate 1,3-dipolar cycloaddition reactions, a method that allows cycloadditions that otherwise do not proceed to react (Orlek, Sammes, & Weller, 1993).

Hydrogenation and Dehydrogenation Catalysis

Tanaka et al. (1978) studied the hydrogenation of 4-Isopropenyl-1-methylcyclohexene, which undergoes hydrogenation over ZrO2 and ThO2 to form products like 1-isopropyl-4-methylbenzene, highlighting the role of different catalysts in such reactions (Tanaka, Hattori, & Tanabe, 1978).

Kinetic Modeling of Cyclohexane Pyrolysis

Wang et al. (2012) conducted a study on the pyrolysis of cyclohexane, identifying more than 30 species including radicals and stable products such as 1-hexene, benzene, and aromatics. This research is crucial for understanding the decomposition pathways and formation of various products, including those related to 1-Cyclohexyl-3-methylbenzene (Wang et al., 2012).

Energy Transfer in Triplet Methylbenzenes

Indig and Wilson (1992) investigated the energy transfer of triplet methylbenzenes to dibromoanthracene in cyclohexane solutions, contributing to the understanding of energy transfer mechanisms in complex chemical systems (Indig & Wilson, 1992).

Catalytic Hydrogenolysis and Alkylation

Kallury et al. (1984) studied the hydrogenation of anisole and phenol, leading to the formation of methylbenzenes, including compounds structurally similar to this compound. This research provides insights into the mechanisms of hydrogenolysis and alkylation under different conditions (Kallury, Tidwell, Boocock, & Chow, 1984).

Palladium Catalyzed Aminocarbonylation

Müller et al. (2005) explored the use of amino acid methyl esters in palladium-catalyzed aminocarbonylation, leading to the formation of carboxamides. This process is relevant for synthesizing compounds structurally related to this compound (Müller et al., 2005).

C−H Bond Activation by Dicationic Platinum(II) Complexes

Driver et al. (2007) demonstrated C−H bond activation by dicationic Pt(II) complexes, leading to the formation of organoplatinum species. Such studies are fundamental for understanding reactions involving the activation of C−H bonds in compounds like this compound (Driver, Williams, Labinger, & Bercaw, 2007).

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBWADKCMNAMFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2797022.png)

![ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797023.png)

![[2-[(2,4-Dichlorobenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2797027.png)

![4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2797032.png)

![6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide](/img/structure/B2797034.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2797035.png)

![2-[(2-Methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2797036.png)

![3-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2797040.png)